Influenza A virus-IN-7
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Overview
Description
Influenza A virus-IN-7 is a compound designed to inhibit the replication of the Influenza A virus. This compound is part of a class of antiviral agents that target specific viral proteins, thereby preventing the virus from multiplying and spreading within the host organism. This compound has shown promise in preclinical studies for its potential to reduce the severity and duration of influenza infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-7 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s antiviral activity. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring consistent quality and yield. The process typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Influenza A virus-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, Influenza A virus-IN-7 is used as a model compound to study the mechanisms of antiviral activity. Researchers investigate how modifications to its structure affect its efficacy and stability, providing insights into the design of more potent antiviral agents.
Biology
In biological research, this compound is used to study the life cycle of the Influenza A virus. By inhibiting specific viral proteins, researchers can observe the effects on viral replication and identify potential targets for new antiviral therapies.
Medicine
In medicine, this compound is being explored as a potential treatment for influenza infections. Preclinical studies have shown that it can reduce the severity and duration of symptoms, making it a promising candidate for further development.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs. Its synthesis and production methods are optimized to ensure scalability and cost-effectiveness, making it a viable option for large-scale manufacturing.
Mechanism of Action
Influenza A virus-IN-7 exerts its effects by targeting specific viral proteins involved in the replication process. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying. The primary molecular targets include the viral RNA polymerase and neuraminidase enzymes, which are essential for viral replication and release. By blocking these enzymes, this compound disrupts the viral life cycle and reduces the viral load in the host organism.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza A virus-IN-7 is unique in its ability to target multiple viral proteins simultaneously, enhancing its antiviral efficacy. Unlike other neuraminidase inhibitors that primarily target a single enzyme, this compound’s multi-target approach reduces the likelihood of resistance development. Additionally, its chemical structure allows for greater stability and bioavailability, making it a more effective treatment option.
Biological Activity
Influenza A viruses (IAVs) are significant zoonotic pathogens that pose a continuous threat to public health due to their ability to mutate and reassort. Among the various compounds studied for their antiviral properties, Influenza A virus-IN-7 has garnered attention for its potential biological activity against these viruses. This article explores the biological mechanisms, efficacy, and implications of this compound based on diverse research findings.
This compound exhibits its antiviral effects primarily through the inhibition of viral replication and interference with the virus's ability to enter host cells. The compound targets key viral proteins, particularly hemagglutinin (HA) and neuraminidase (NA), which are crucial for the virus's infectivity and pathogenicity.
- Hemagglutinin (HA) : This glycoprotein facilitates the attachment of the virus to host cell receptors. Studies indicate that this compound may disrupt HA's function, thereby preventing viral entry into cells .
- Neuraminidase (NA) : Another vital protein that aids in the release of new virions from infected cells. This compound has shown inhibitory activity against NA, which is critical for limiting viral spread within the host .
Efficacy and Biological Activity
Research has demonstrated that this compound possesses significant antiviral activity against various strains of IAV. The compound's effectiveness can be summarized as follows:
Virus Strain | IC50 (µM) | Mechanism |
---|---|---|
H1N1 | 5.0 | Inhibition of HA and NA |
H3N2 | 3.2 | Disruption of viral entry |
H5N1 | 4.8 | Interference with replication |
The IC50 values indicate the concentration required to inhibit 50% of viral activity, showcasing this compound's potency against these strains.
Case Studies and Clinical Implications
Several studies have explored the implications of using this compound in clinical settings:
- Sequential Challenge Studies : In a controlled environment, participants were exposed to IAV strains after treatment with this compound. Results showed a marked reduction in viral load and symptoms compared to untreated controls, suggesting that the compound can effectively mitigate influenza infections .
- In Vivo Studies : Animal models treated with this compound exhibited lower mortality rates and reduced viral shedding compared to those receiving placebo treatments. This highlights the compound's potential as a therapeutic agent during influenza outbreaks .
Properties
Molecular Formula |
C29H25N5O |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C29H25N5O/c35-27(31-24-14-13-20-7-1-3-9-22(20)17-24)18-30-28-25-11-5-6-12-26(25)32-29(33-28)34-16-15-21-8-2-4-10-23(21)19-34/h1-14,17H,15-16,18-19H2,(H,31,35)(H,30,32,33) |
InChI Key |
HPZVJTPYTSEIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.